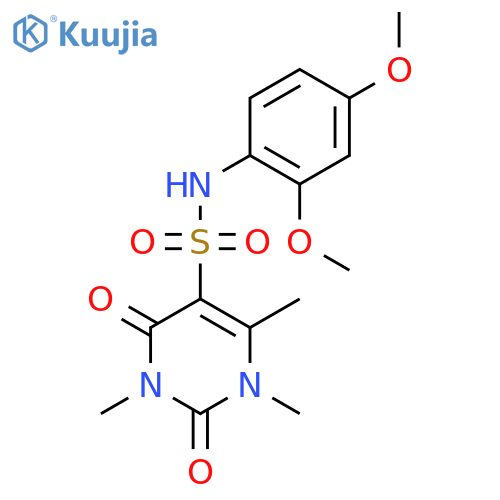Cas no 893339-71-4 (N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide)

893339-71-4 structure
商品名:N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- N-(2,4-dimethoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- AKOS024614361
- 893339-71-4
- F1844-0218
- SR-01000909343-1
- SR-01000909343
-
- インチ: 1S/C15H19N3O6S/c1-9-13(14(19)18(3)15(20)17(9)2)25(21,22)16-11-7-6-10(23-4)8-12(11)24-5/h6-8,16H,1-5H3
- InChIKey: FUVCCZDBVDBTSI-UHFFFAOYSA-N
- ほほえんだ: S(C1C(N(C)C(N(C)C=1C)=O)=O)(NC1C=CC(=CC=1OC)OC)(=O)=O
計算された属性
- せいみつぶんしりょう: 369.09945651g/mol
- どういたいしつりょう: 369.09945651g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 684
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1844-0218-10mg |
N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
893339-71-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1844-0218-30mg |
N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
893339-71-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1844-0218-1mg |
N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
893339-71-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1844-0218-2μmol |
N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
893339-71-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1844-0218-4mg |
N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
893339-71-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1844-0218-5μmol |
N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
893339-71-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1844-0218-10μmol |
N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
893339-71-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1844-0218-3mg |
N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
893339-71-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1844-0218-20mg |
N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
893339-71-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1844-0218-5mg |
N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
893339-71-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide 関連文献
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
893339-71-4 (N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide) 関連製品
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
